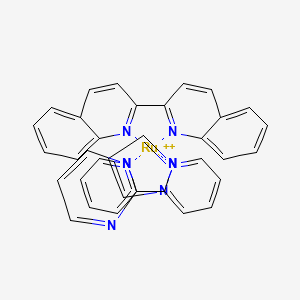
(2,2'-Bipyridine)(2,2'-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) is a complex compound that features a ruthenium(II) center coordinated with three distinct ligands: 2,2’-bipyridine, 2,2’-biquinoline, and (2-pyrimidyl)-1-pyrazole. This compound is notable for its applications in various fields, including chemistry, biology, and materials science, due to its unique photophysical and electrochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) typically involves the coordination of ruthenium(II) with the three ligands. The process generally starts with the preparation of the individual ligands, followed by their coordination to the ruthenium center.
Preparation of 2,2’-Bipyridine: This ligand can be synthesized by the dehydrogenation of pyridine using Raney nickel.
Preparation of 2,2’-Biquinoline: This ligand is typically synthesized through a series of organic reactions involving quinoline derivatives.
Preparation of (2-pyrimidyl)-1-pyrazole: This ligand can be synthesized through the reaction of pyrimidine derivatives with hydrazine.
The coordination reaction is usually carried out in a solvent such as ethanol or acetonitrile, under reflux conditions, to ensure complete coordination of the ligands to the ruthenium center.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced back to ruthenium(II) using reducing agents like sodium borohydride.
Substitution: Ligands can be substituted with other ligands under appropriate conditions, such as using stronger ligands or applying heat.
Common Reagents and Conditions
Oxidizing Agents: Cerium(IV) ammonium nitrate, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Ethanol, acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to higher oxidation state complexes, while substitution reactions may yield new ruthenium complexes with different ligands.
Scientific Research Applications
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of (2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) involves its ability to interact with various molecular targets through coordination chemistry. The ruthenium center can form stable complexes with DNA, proteins, and other biomolecules, leading to various biological effects. For example, in photodynamic therapy, the compound can generate reactive oxygen species upon light activation, which can induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A bidentate ligand that forms complexes with many transition metals.
2,2’-Biquinoline: Similar to 2,2’-bipyridine but with extended conjugation, leading to different photophysical properties.
1,10-Phenanthroline: Another bidentate ligand with similar coordination chemistry.
Uniqueness
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) is unique due to its combination of three distinct ligands, which impart specific photophysical and electrochemical properties. This makes it particularly useful in applications requiring precise control over these properties, such as in catalysis and photodynamic therapy .
Properties
Molecular Formula |
C35H26N8Ru+2 |
|---|---|
Molecular Weight |
659.7 g/mol |
IUPAC Name |
2-pyrazol-1-ylpyrimidine;2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+) |
InChI |
InChI=1S/C18H12N2.C10H8N2.C7H6N4.Ru/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-3-8-7(9-4-1)11-6-2-5-10-11;/h1-12H;1-8H;1-6H;/q;;;+2 |
InChI Key |
JVFBOPOWGNNPPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=C(N=C1)N2C=CC=N2.[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















